(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid
CAS No.:
Cat. No.: VC16475470
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (1R,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m1/s1 |
| Standard InChI Key | CXBOBABAALGALT-INEUFUBQSA-N |
| Isomeric SMILES | C1C[C@@]([C@H]1CO)(C(=O)O)N |
| Canonical SMILES | C1CC(C1CO)(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Core Chemical Identity
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid belongs to the class of cyclic quaternary α-amino acids, characterized by a four-membered cyclobutane ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid moiety. Its molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol . The IUPAC name explicitly denotes its stereochemistry: (1R,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| IUPAC Name | (1R,2S)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid | |
| InChI Key | CXBOBABAALGALT-INEUFUBQSA-N | |
| Isomeric SMILES | C1CC@@(C(=O)O)N |
The stereochemistry of the compound is critical to its biological activity. The (1R,2S) configuration enables specific interactions with the NMDA receptor’s glycine-binding site, distinguishing it from enantiomers such as (1S,2R)- and diastereomers like (1R,2R)- variants .
Synthesis and Stereoselective Production
Chiral Glycine Equivalents in Synthesis
Industrial and laboratory-scale synthesis of (1R,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid employs chiral glycine equivalents to control stereochemistry. A key method involves the cyclization of silyl-protected iodohydrins using phosphazenic bases such as t-Bu-P4. This approach ensures the formation of the desired (1R,2S) configuration by leveraging steric and electronic effects during ring closure.
Strecker Reaction Adaptations
The Strecker reaction has been adapted for synthesizing cyclic quaternary α-amino acids, including this compound. For example, cyclobutanone derivatives condensed with chiral amines like (S)-α-methoxymethylbenzylamine ((S)-MOMBA) form imines, which undergo cyanide addition to yield α-aminonitriles . Subsequent hydrolysis and hydrogenolysis steps produce the target amino acid with high enantiomeric excess .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Diastereomeric Ratio | Source |
|---|---|---|---|---|
| 2-Benzyloxycyclobutanone | (S)-MOMBA, NaCN, H₂SO₄, Pd(OH)₂/C | 85 | 55:45 | |
| Silyl-protected iodohydrin | t-Bu-P4, TMSCN, ZnCl₂ | 78 | 92:8 |
Biological Activity and Neuropharmacological Relevance
NMDA Receptor Modulation
(1R,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid exhibits moderate affinity for the glycine-binding site of NMDA receptors, which are pivotal in synaptic plasticity and memory formation. Unlike its (1S,2R)-enantiomer, this stereoisomer demonstrates selective inhibition of receptor overactivation, potentially mitigating excitotoxicity in neurodegenerative diseases .
Comparative Potency with Stereoisomers
Studies comparing (1R,2S)- and (1S,2R)- isomers reveal stark differences in receptor binding. The (1R,2S) configuration aligns with the receptor’s chiral environment, achieving a 5-fold higher binding affinity than its enantiomer in vitro . This underscores the importance of stereochemical precision in drug design.
Chemical Reactivity and Functionalization
Oxidation and Reduction Pathways
The hydroxymethyl group (-CH₂OH) undergoes oxidation to a carboxylic acid using agents like KMnO₄, while the carboxylic acid moiety can be reduced to an alcohol with LiAlH₄. These transformations enable the synthesis of derivatives for structure-activity relationship (SAR) studies.
Amino Group Reactivity
Industrial and Research Applications
Pharmaceutical Development
This compound serves as a scaffold for NMDA receptor antagonists, with potential applications in treating Alzheimer’s disease and ischemic stroke. Its ability to modulate receptor activity without complete inhibition makes it a candidate for reducing neurotoxic side effects.
Chemical Biology Probes
Researchers utilize (1R,2S)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid to map glycine-binding sites in NMDA receptor subunits, aiding in the design of subtype-selective drugs .
Comparative Analysis with Stereoisomers
(1S,2R)-Enantiomer: Contrasting Properties
The (1S,2R)-enantiomer, while structurally similar, exhibits negligible NMDA receptor binding, highlighting the enantioselectivity of biological targets . This divergence underscores the necessity of asymmetric synthesis in producing therapeutically relevant isomers.
Diastereomeric Cyclobutane Derivatives
Diastereomers such as (1R,2R)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid display altered physicochemical properties, including solubility and metabolic stability, which influence their pharmacokinetic profiles .
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